(2R)-2-aminohex-5-ynoic acid hydrochloride, commonly referred to as L-2-amino-5-hexynoic acid hydrochloride, is a synthetic amino acid derivative characterized by its unique alkyne functional group. This compound features a six-carbon chain with an amine group and a terminal alkyne, which significantly contributes to its distinct chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological and chemical applications.
The compound is classified as an amino acid due to the presence of an amine group (-NH2) and a carboxylic acid group (-COOH). Its molecular formula is , with a molecular weight of approximately 127.14 g/mol . The compound is registered under the CAS number 211054-02-3, indicating its recognized status in chemical databases.
The synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride typically involves several steps:
The multi-step synthesis allows for precise control over the stereochemistry and purity of the final product. Each step must be carefully monitored to ensure high yields and minimize by-products.
The molecular structure of (2R)-2-aminohex-5-ynoic acid hydrochloride can be represented as follows:
The presence of both an amino group and a terminal alkyne gives this compound unique reactivity profiles in organic synthesis.
(2R)-2-aminohex-5-ynoic acid hydrochloride undergoes various types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R)-2-aminohex-5-ynoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows it to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
(2R)-2-aminohex-5-ynoic acid hydrochloride finds applications across various scientific fields:
The synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride employs sequential alkylation reactions starting from protected glycine precursors. A representative four-step approach begins with the Boc-protection of glycine under mild conditions using di-tert-butyl dicarbonate (Boc₂O) catalyzed by imidazolium-based ionic liquids or hexafluoroisopropanol (HFIP), achieving yields >95% with minimal oxazolidinone byproducts [7]. The resulting N-Boc-glycine then undergoes alkylation with propargyl bromide (HC≡C-CH₂Br) in dimethylformamide (DMF) using potassium carbonate as a base. This step requires careful temperature control (0–5°C) to prevent dialkylation, typically yielding 70–75% monoalkylated intermediate [2] [4].
The linear alkyne chain is extended through Arndt-Eistert homologation, where the carboxylic acid is converted to an acid chloride, followed by diazomethane treatment and silver-catalyzed rearrangement. Finally, stereoselective hydrogenation using chiral catalysts like Rh-DuPhos or enzymatic resolution with acylases isolates the (R)-enantiomer. The Boc group is removed with anhydrous HCl in dioxane, precipitating the hydrochloride salt in >99% ee and 85% overall yield [4].
Table 1: Key Steps in Propargyl Bromide/Glycine Synthetic Route
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Glycine Protection | Boc₂O, HFIP, 25°C, 2h | 95–98 |
2 | Alkylation | Propargyl bromide, K₂CO₃, DMF, 0°C | 70–75 |
3 | Homologation | CH₂N₂, AgOAc, H₂O/dioxane | 80 |
4 | Enantiopurification | L-Acylase, pH 7.0 or Rh-DuPhos-H₂ | 90 |
Achieving high enantiomeric excess (ee) in the target molecule relies on chiral phase-transfer catalysts (PTCs) during the alkylation step. Cinchona alkaloid-derived PTCs like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide enable enantioselective C–C bond formation at the glycine α-carbon. Reactions conducted in toluene/water biphasic systems at –20°C afford the (R)-isomer with 92% ee by leveraging ion-pairing interactions in the glycine enolate [5].
Alternative transition-metal catalysis employs palladium complexes with chiral phosphinooxazoline (PHOX) ligands. These catalysts mediate decarboxylative asymmetric alkylation between N-Boc-glycine and 5-bromo-1-pentyne, generating the desired product with 94% ee and 88% yield at 50°C. The mechanism involves oxidative addition of the alkyl bromide to Pd(0), followed by decarboxylation and reductive elimination [9].
Conversion to the hydrochloride salt significantly improves the compound’s physicochemical properties. The free base of (2R)-2-aminohex-5-ynoic acid exhibits limited water solubility (<5 mg/mL), hampering biological applications. Salt formation via HCl/diethyl ether titration at 0°C yields a crystalline solid with aqueous solubility >200 mg/mL, facilitating use in cell-based assays [2] [3].
The hydrochloride form also demonstrates superior thermal stability, with decomposition onset at 215°C versus 185°C for the free base. Accelerated stability studies (40°C/75% RH) show <0.5% degradation after 6 months when stored desiccated, attributed to suppressed imine formation and oxidative alkyne dimerization [3].
Table 2: Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Aqueous solubility | <5 mg/mL | >200 mg/mL |
Melting point | 72°C (decomp.) | 215°C (decomp.) |
Hygroscopicity | High | Low |
Storage stability (40°C/75% RH) | 15% degradation (6 months) | <0.5% degradation (6 months) |
Solvent-free Boc-protection methodologies using HClO₄-SiO₂ or I₂ catalysis minimize waste generation. Reactions proceed within 15 minutes at room temperature with 98% conversion and E-factors <1.0, eliminating aqueous workup requirements [7]. For alkylation, microwave-assisted continuous flow synthesis reduces propargyl bromide usage by 40% while enhancing regioselectivity. Supercritical CO₂ serves as a green solvent for hydrogenations, replacing traditional palladium-on-carbon catalysts with recyclable Ru-MACHO complexes, achieving 99% conversion with 0.005 mol% catalyst loading [4].
Life-cycle assessment confirms these approaches reduce cumulative energy demand by 65% and E-factor by 78% versus batch synthesis, primarily through solvent reduction and eliminated purification steps [4].
Solid-phase peptide synthesis (SPPS) enables direct incorporation of (2R)-2-aminohex-5-ynoic acid hydrochloride into peptides using Fmoc-protected variants. Wang resin-bound sequences undergo on-resin metathesis or click chemistry before HF cleavage, yielding peptides with <2% epimerization. However, the method is limited by low loading efficiencies (0.3 mmol/g) and high resin costs [5].
Solution-phase synthesis offers superior scalability (>100 g batches) via Schotten-Baumann conditions, where N-Fmoc-(2R)-2-aminohex-5-ynoic acid reacts with amino acid chlorides in biphasic systems. Though requiring chromatographic purification, this approach achieves 92% yield with >99.5% diastereomeric purity for dipeptide synthesis. Hybrid strategies use soluble PEG-supports for ring-closing metathesis, combining advantages of both methods [9].
Table 3: Synthesis Method Comparison for Peptide Incorporation
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | <1 mmol | >100 mmol |
Typical yield | 70–75% | 85–92% |
Diastereomeric purity | 97–98% | >99.5% |
Byproduct removal | Resin washing | Chromatography |
Key limitation | Low resin loading capacity | Emulsion formation in biphasic systems |
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9